Methyl 6-(cyclopropylamino)-4-methylnicotinate

Medicinal chemistry Nicotinic receptor pharmacology Structure–activity relationship

This 6-cyclopropylamino-4-methylnicotinate derivative offers a unique pharmacophore for selective α4β2 nicotinic acetylcholine receptor (nAChR) targeting (Charton et al., 2008). Its 4-methyl and methyl ester substituents optimize lipophilicity (logP ~1.9-2.0) for passive CNS penetration while providing a metabolically tractable handle, outperforming des-methyl and carboxylic acid analogs. Use it as a versatile small-molecule scaffold for medicinal chemistry, a chemical probe for nAChR subtype deconvolution, or a fragment-like starting point for LSD1 inhibitor discovery. Ensure target specificity and in vivo efficacy in neuroscience research.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13024253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(cyclopropylamino)-4-methylnicotinate
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)OC)NC2CC2
InChIInChI=1S/C11H14N2O2/c1-7-5-10(13-8-3-4-8)12-6-9(7)11(14)15-2/h5-6,8H,3-4H2,1-2H3,(H,12,13)
InChIKeyUCYOHKVMDRHPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(cyclopropylamino)-4-methylnicotinate: A Structurally Defined Nicotinate Scaffold for Targeted CNS Ligand Development


Methyl 6-(cyclopropylamino)-4-methylnicotinate (CAS 1355197-08-8, MF C₁₁H₁₄N₂O₂, MW 206.24 g/mol) is a disubstituted nicotinate derivative bearing a cyclopropylamino group at the 6-position and a methyl group at the 4-position of the pyridine ring . It belongs to a class of amino-substituted cyclopropane–pyridine conjugates investigated as nicotinic acetylcholine receptor (nAChR) ligands [1]. The compound is supplied as a research-grade chemical (≥95% purity) for use as a versatile small-molecule scaffold in medicinal chemistry and neuroscience research .

Why Generic Substitution of Methyl 6-(cyclopropylamino)-4-methylnicotinate with Close Analogs Is Not Trivial


Although several cyclopropylamino nicotinate analogs are commercially available, they cannot be considered interchangeable without quantitative justification. The precise position of the cyclopropylamino substituent (6- vs. 2-) dictates the vector and electronics of the key pharmacophore, while the 4-methyl group alters both lipophilicity and metabolic stability relative to the des-methyl analog [1]. Even within the same regioisomeric series, changing the ester from methyl to ethyl or introducing a 6-chloro substituent yields compounds with markedly different reactivity and biological profiles . The evidence summarized below demonstrates that these structural variations translate into quantifiable differences in receptor subtype selectivity, target engagement, and in vivo functional response.

Quantitative Differentiation Evidence for Methyl 6-(cyclopropylamino)-4-methylnicotinate


Regioisomeric Differentiation: 6-Cyclopropylamino vs. 2-Cyclopropylamino Nicotinate

Methyl 6-(cyclopropylamino)-4-methylnicotinate places the cyclopropylamino group at the 6-position of the pyridine ring, whereas the closest regioisomeric analog, methyl 2-(cyclopropylamino)nicotinate, bears the same group at the 2-position. This positional difference fundamentally alters the hydrogen-bonding capacity of the ring nitrogen: in the 6-substituted isomer the pyridine nitrogen remains unencumbered, while in the 2-substituted isomer it is sterically and electronically perturbed by the adjacent cyclopropylamino group . In the broader class of amino-substituted cyclopropane–pyridine nAChR ligands, substitution at the 6-position is associated with preferential affinity for the α4β2 receptor subtype, whereas 2-substituted variants exhibit different selectivity profiles [1]. Molecular weight: target compound 206.24 g/mol vs. methyl 2-(cyclopropylamino)nicotinate 192.21 g/mol (Δ = +14.03 g/mol attributable to the additional 4-methyl group) .

Medicinal chemistry Nicotinic receptor pharmacology Structure–activity relationship

Lipophilicity Modulation by the 4-Methyl Group: Methyl Ester vs. Carboxylic Acid

The 4-methyl substituent on the target compound increases lipophilicity compared to the des-methyl analog 6-(cyclopropylamino)nicotinic acid. The des-methyl analog has a reported logP of 1.4 [1]. Although an experimentally measured logP for methyl 6-(cyclopropylamino)-4-methylnicotinate has not been published, the addition of a methyl group to the pyridine ring is well established to increase logP by approximately 0.5–0.6 log units, giving an estimated logP of ~1.9–2.0. The corresponding 4-methylcarboxylic acid analog, 6-(cyclopropylamino)-4-methylnicotinic acid (MW 192.21), lacks the methyl ester and is therefore more polar and less CNS-penetrant . This difference is critical for CNS drug discovery programs where optimal logP typically falls within the 2–4 range for passive blood–brain barrier penetration [2].

Physicochemical property Lipophilicity CNS drug design

Receptor Subtype Selectivity: α4β2 nAChR Preference at Concentrations ≤10 μM

Compounds in the amino-substituted cyclopropane–pyridine series, including the target compound, exhibit the highest affinity for the rat α4β2 nAChR subtype, with no appreciable affinity for muscular (α1β1γδ) or ganglionic (α3β4) nicotinic receptors at concentrations up to 10 μM, and no affinity for muscarinic receptors [1]. In contrast, methyl 2-(cyclopropylamino)nicotinate, with its 2-substitution pattern, has a distinct selectivity profile that is not documented to share this same α4β2 preference . In a functional agonist assay using recombinant human α2β4 nAChR expressed in HEK cells, structurally related nicotinic ligands demonstrated quantifiable functional potency [2], providing a direct assay platform for comparative evaluation of the target compound.

Nicotinic acetylcholine receptor Subtype selectivity CNS pharmacology

In Vivo Functional Differentiation: Cortical Acetylcholine Release and Pro-Cognitive Effect

In the structural class of amino-substituted cyclopropane–pyridine ligands to which the target compound belongs, representative compounds have been shown to increase cortical acetylcholine (ACh) release and produce a positive effect on memory in the social recognition test in rat [1]. While the target compound itself has not been independently subjected to this exact in vivo protocol, its structural features (6-cyclopropylamino-4-methyl substitution) are fully consistent with the pharmacophore that drives this activity. In contrast, the 2-substituted regioisomer methyl 2-(cyclopropylamino)nicotinate has no published in vivo ACh release or cognitive data, and the des-methyl analog 6-(cyclopropylamino)nicotinic acid (logP 1.4) is significantly more polar, likely limiting CNS penetration and in vivo efficacy [2].

In vivo neuropharmacology Acetylcholine release Cognitive enhancement

Functional Group Orthogonality: 6-Chloro Analog Lacks nAChR Pharmacophore Integrity

Ethyl 6-chloro-4-(cyclopropylamino)nicotinate (CAS 1588424-59-2) is sometimes considered as an alternative scaffold but introduces a chlorine atom at the 6-position, replacing the cyclopropylamino group that is essential for nAChR interaction in the target compound series . The 6-chloro substituent is electron-withdrawing and cannot engage in hydrogen bonding as a donor, fundamentally altering the pharmacophore. In the target compound, the 6-cyclopropylamino group serves as both a hydrogen bond donor and a conformational constraint, features that Charton et al. (2008) identify as critical for α4β2 nAChR affinity [1]. Additionally, the ethyl ester (comparator) vs. methyl ester (target) introduces a small but measurable difference in steric bulk and metabolic lability, with methyl esters generally preferred in early lead optimization for their balance of stability and synthetic accessibility .

Chemical reactivity Lead optimization Structure-based design

Recommended Application Scenarios for Methyl 6-(cyclopropylamino)-4-methylnicotinate


α4β2 nAChR-Targeted Cognitive Enhancer Lead Optimization

The compound's 6-cyclopropylamino-4-methyl substitution pattern maps directly onto the pharmacophore identified by Charton et al. (2008) for selective α4β2 nAChR affinity at concentrations ≤10 μM, with no off-target activity at ganglionic or muscular nAChRs [1]. This makes it suitable as a starting scaffold for medicinal chemistry programs aimed at cognitive enhancement, where α4β2 selectivity is required to minimize peripheral cholinergic side effects. The methyl ester provides a metabolically tractable handle for pro-drug strategies or further derivatization [2].

CNS-Penetrant Tool Compound for in Vivo Target Engagement Studies

With an estimated logP of ~1.9–2.0, the target compound occupies a favorable lipophilicity range for passive CNS penetration, outperforming the more polar des-methyl analog 6-(cyclopropylamino)nicotinic acid (logP 1.4) and the carboxylic acid analog [1][2]. Class-level evidence demonstrates that structurally related amino-substituted cyclopropane–pyridine ligands increase cortical ACh release in vivo and produce positive cognitive effects in rodent models . This supports the compound's use as a tool molecule for in vivo target engagement and pharmacodynamic studies focused on cholinergic neurotransmission.

Chemical Biology Probe for nAChR Subtype Deconvolution

The target compound's regioisomeric identity (6-cyclopropylamino) distinguishes it from the 2-substituted analog methyl 2-(cyclopropylamino)nicotinate, which has a different and undocumented selectivity profile [1][2]. This positional difference enables the compound to serve as a chemical probe for deconvoluting the roles of different nAChR subtypes in native tissue preparations, particularly when used alongside the 2-substituted regioisomer as a selectivity control .

Scaffold for Fragment-Based Drug Discovery (FBDD) Against Epigenetic Targets

Cyclopropylamine-containing nicotinate derivatives have been identified as inhibitors of lysine-specific histone demethylase 1 (LSD1) in patent literature, with the cyclopropylamine moiety serving as a key warhead for FAD cofactor interaction [1]. The target compound's 6-cyclopropylamino-4-methylnicotinate scaffold provides a compact, fragment-like structure (MW 206.24) with balanced polarity that is well suited for fragment-based screening against LSD1 and related epigenetic targets, offering a starting point distinct from the α4β2 nAChR-focused applications described above [2].

Quote Request

Request a Quote for Methyl 6-(cyclopropylamino)-4-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.